molecular formula C26H22F3NO2S B1192789 GPR52-agonist-1b

GPR52-agonist-1b

Numéro de catalogue B1192789
Poids moléculaire: 469.52
Clé InChI: YDYUQYHEVVOYDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GPR52-agonist-1b is the first orally active GPR52 agonist.

Applications De Recherche Scientifique

1. Potential in Psychotic Disorder Treatment

GPR52 agonists, including GPR52-agonist-1b, are explored for their potential in treating psychotic disorders. GPR52-agonist-1b has shown promising results in alleviating symptoms of these disorders. It functions by canceling dopamine D2 receptor signaling and activating dopamine D1/N-methyl-d-aspartate receptors through intracellular cAMP accumulation. This mechanism suggests its application in the treatment of conditions like schizophrenia and substance use disorders (Nakahata et al., 2018), (Setoh et al., 2014).

2. Role in Central Nervous System Disorders

GPR52 agonists are identified as promising therapeutic targets for central nervous system disorders, including schizophrenia and substance use disorders. They have shown efficacy in brain-penetrant properties and inhibiting psychostimulant behavior in animal models, further solidifying their potential in CNS disorder treatment (Wang et al., 2020), (Felsing et al., 2021).

3. Huntington’s Disease Treatment

GPR52 agonists are being researched as potential treatment options for Huntington's disease. They have been observed to reduce mutant huntingtin protein levels and alleviate related phenotypes in animal models, suggesting their application in neurodegenerative disorder therapies (Wang et al., 2020).

4. Modulating Striatal Function

GPR52's unique expression and signaling profile in the brain, especially in the striatum, allow it to modulate striatal function. This modulation is significant in understanding and potentially treating psychiatric disorders like schizophrenia, indicating the broader impact of GPR52 agonists beyond direct symptom treatment (Spark et al., 2020).

5. Addressing Unmet Medical Needs in Schizophrenia

GPR52 agonists offer a novel approach to treat unmet medical needs in schizophrenia. They have demonstrated efficacy in animal models assessing the three main symptoms domains associated with schizophrenia, showing potential in addressing cognitive impairments and negative symptoms that are currently not effectively treated by existing therapies (Grottick et al., 2018).

Propriétés

Nom du produit

GPR52-agonist-1b

Formule moléculaire

C26H22F3NO2S

Poids moléculaire

469.52

Nom IUPAC

N-(2-Methoxyethyl)-3-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)benzamide

InChI

InChI=1S/C26H22F3NO2S/c1-32-12-11-30-25(31)20-8-3-6-18(15-20)23-10-4-7-19-16-22(33-24(19)23)14-17-5-2-9-21(13-17)26(27,28)29/h2-10,13,15-16H,11-12,14H2,1H3,(H,30,31)

Clé InChI

YDYUQYHEVVOYDN-UHFFFAOYSA-N

SMILES

O=C(NCCOC)C1=CC=CC(C2=C3C(C=C(CC4=CC=CC(C(F)(F)F)=C4)S3)=CC=C2)=C1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

GPR52 agonist-1b;  GPR52-agonist 1b;  GPR52-agonist-1b

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GPR52-agonist-1b
Reactant of Route 2
Reactant of Route 2
GPR52-agonist-1b
Reactant of Route 3
Reactant of Route 3
GPR52-agonist-1b
Reactant of Route 4
Reactant of Route 4
GPR52-agonist-1b
Reactant of Route 5
Reactant of Route 5
GPR52-agonist-1b
Reactant of Route 6
Reactant of Route 6
GPR52-agonist-1b

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.